![molecular formula C19H23N5O B5717527 N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide](/img/structure/B5717527.png)
N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide, also known as ABP-700, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in the regulation of cellular processes. This inhibition leads to the suppression of various signaling pathways, resulting in the modulation of cellular functions.
Biochemical and physiological effects:
N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide has several advantages for lab experiments, including its small size and ease of synthesis. However, the compound also has limitations, such as its low solubility in aqueous solutions and potential toxicity at high concentrations.
Future Directions
There are several potential future directions for the research on N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide. One area of interest is the development of more potent and selective analogs of the compound for use in therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide and its potential applications in various diseases. Finally, the development of new methods for synthesizing N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide and its analogs could lead to more efficient and cost-effective production of these compounds.
Synthesis Methods
The synthesis of N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide involves the reaction of aniline with benzylamine in the presence of a carbodiimide coupling agent. The resulting product is then treated with a piperazine derivative to form N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide.
Scientific Research Applications
N-(anilinocarbonyl)-4-benzyl-1-piperazinecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have potential in the treatment of cancer, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
(1E)-1-[amino-(4-benzylpiperazin-1-yl)methylidene]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c20-18(22-19(25)21-17-9-5-2-6-10-17)24-13-11-23(12-14-24)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H3,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAOTVWWVVQRBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=NC(=O)NC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/C(=N/C(=O)NC3=CC=CC=C3)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(phenylcarbamoyl)piperazine-1-carboximidamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.